3PO

説明

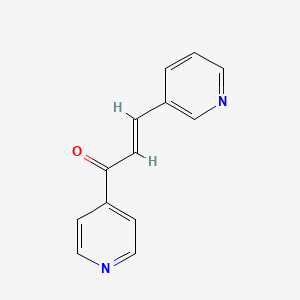

Structure

3D Structure

特性

IUPAC Name |

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348103 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18550-98-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tumultuous Tale of 3PO: A Pioneering PFKFB3 Inhibitor and the Unraveling of its True Mechanism

For decades, the small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) was hailed as a specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. This belief positioned this compound as a valuable tool for cancer and angiogenesis research. However, recent investigations have challenged this long-held view, revealing a more complex and indirect mechanism of action. This technical guide delves into the discovery, history, and evolving understanding of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of this pivotal molecule and its legacy.

The Dawn of PFKFB3 Inhibition: The Discovery of this compound

The story of this compound as a PFKFB3 inhibitor began in 2008 with a publication by Clem et al. in Molecular Cancer Therapeutics.[1] This seminal work identified this compound as a small molecule that could suppress glycolytic flux and tumor growth. The researchers reported that this compound acted as a competitive inhibitor of PFKFB3, a critical enzyme that produces fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3][4] The initial excitement surrounding this compound stemmed from its potential to selectively target the heightened glycolytic rate, a hallmark of cancer cells known as the Warburg effect.

The Shifting Paradigm: Unraveling the True Mechanism of this compound

For years, this compound was widely used as a selective PFKFB3 inhibitor. However, inconsistencies in experimental results and a lack of direct binding evidence began to raise questions. A pivotal 2020 study by Veseli et al., published in FEBS Letters, directly challenged the established mechanism.[5][6] Using isothermal titration calorimetry (ITC), a technique that measures the heat changes associated with binding events, the researchers demonstrated that this compound does not directly bind to PFKFB3.[5][6]

Instead, their findings suggested that this compound's inhibitory effect on glycolysis is an indirect consequence of intracellular acidification.[5][6] The study proposed that this compound accumulates within cells, leading to a decrease in intracellular pH. This acidic environment, in turn, inhibits various glycolytic enzymes, leading to the observed reduction in glucose uptake and lactate production.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent derivative, PFK158.

Table 1: In Vitro Potency of PFKFB3 Inhibitors

| Compound | Target | Assay | IC50 | Reference(s) |

| This compound | Recombinant Human PFKFB3 | Enzyme Activity Assay | 22.9 µM | [4] |

| This compound | Various Cancer Cell Lines | Proliferation Assay | 1.4 - 24 µM | |

| PFK158 | Recombinant Human PFKFB3 | Enzyme Activity Assay | 137 nM | |

| PFK158 | Various Cancer Cell Lines | Proliferation Assay | Varies by cell line |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference(s) |

| Clearance (CL) | 2312 mL/min/kg | Intravenous | [4] |

| Half-life (T1/2) | 0.3 hr | Intravenous | [4] |

| Cmax | 113 ng/mL | Intravenous | [4] |

| AUC0-inf | 36 ng/hr/mL | Intravenous | [4] |

Experimental Protocols

PFKFB3 Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the PFKFB3 kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

-

Recombinant human PFKFB3 enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Substrates: Fructose-6-phosphate (F6P) and ATP

-

Test compounds (e.g., this compound, PFK158) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare the kinase reaction mixture by adding assay buffer, F6P, and ATP to each well of a 96-well plate.

-

Add the test compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant PFKFB3 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent, and finally measuring the luminescence.

-

Calculate the percent inhibition of PFKFB3 activity for each compound concentration relative to the vehicle control.

Cellular Glycolysis Assay (Lactate Production)

This assay measures the rate of lactate production by cells, a key indicator of glycolytic flux.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

Cell culture medium

-

Test compounds (e.g., this compound, PFK158) dissolved in DMSO

-

Lactate Assay Kit (e.g., from Cayman Chemical or Megazyme)

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

-

Normalize the lactate production to the cell number or total protein content in each well.

-

Calculate the percent inhibition of lactate production for each compound concentration relative to the vehicle control.

Visualizing the Science

The following diagrams illustrate key concepts related to PFKFB3 and the discovery of its inhibitors.

Caption: PFKFB3 signaling pathway and the initial hypothesis of this compound's action.

Caption: A generalized workflow for the discovery of enzyme inhibitors.

Caption: The evolution of understanding this compound's mechanism of action.

The Legacy of this compound and the Rise of PFK158

Despite the revised understanding of its mechanism, the discovery of this compound was a landmark event. It validated PFKFB3 as a druggable target for cancer therapy and spurred the development of more potent and specific inhibitors. One such success story is PFK158, a this compound analog with significantly improved potency and pharmacokinetic properties.[2] PFK158 has been shown to be a more direct and potent inhibitor of PFKFB3 and has progressed to clinical trials for the treatment of advanced solid malignancies.[2]

Conclusion

The journey of this compound from a celebrated specific inhibitor to a molecule with a more nuanced, indirect mechanism of action is a testament to the dynamic nature of scientific discovery. While it may not be the direct PFKFB3 inhibitor it was once thought to be, its role in highlighting the therapeutic potential of targeting glycolysis in cancer is undeniable. The story of this compound serves as a crucial case study for researchers, emphasizing the importance of rigorous validation of molecular mechanisms and paving the way for the development of next-generation glycolytic inhibitors like PFK158.

References

The Pivotal Role of PFKFB3 in Driving Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—presents a compelling target for therapeutic intervention. At the heart of this metabolic reprogramming lies 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a bifunctional enzyme that plays a critical role in sustaining high glycolytic rates in malignant cells. This technical guide provides an in-depth exploration of PFKFB3's function in cancer metabolism, its intricate regulation by key oncogenic signaling pathways, and its emergence as a promising target for novel anti-cancer therapies. We will delve into quantitative data on its expression and inhibition, detailed experimental protocols for its study, and visual representations of its signaling networks.

Core Concepts: PFKFB3 Function and Upregulation in Cancer

PFKFB3 is one of four isoforms of the PFKFB enzyme family, responsible for synthesizing and degrading fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. The PFKFB3 isoenzyme exhibits one of the highest kinase-to-phosphatase activity ratios (approximately 740:1), leading to a net increase in F-2,6-BP levels.[1] This potent enzymatic activity robustly drives glycolytic flux, providing cancer cells with the necessary ATP and biosynthetic precursors for rapid proliferation.[2]

Numerous studies have documented the overexpression of PFKFB3 in a wide array of human cancers, including breast, colon, lung, gastric, pancreatic, and renal cell carcinoma.[3] This upregulation is frequently correlated with advanced tumor stages, increased aggressiveness, and poor patient prognosis, underscoring its significance in tumor progression.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding PFKFB3 expression in cancer and the efficacy of its inhibitors.

Table 1: PFKFB3 Expression in Cancerous vs. Normal Tissues

| Cancer Type | Tissue | PFKFB3 Expression Level | Fold Change (Cancer vs. Normal) | Reference |

| Lung Adenocarcinoma | Human Tissue | Significantly higher mRNA and protein | Not specified | [4] |

| Renal Cell Carcinoma | Human Tissue & Cell Lines | Significantly upregulated | Not specified | [3] |

| Breast Cancer | Orthotopic Mouse Model | Increased with tumor growth | Not specified | [4] |

| High-Grade Glioma | Human Tissue | High PFKFB4:PFKFB3 mRNA ratio correlates with poor survival | Not specified | [5] |

Table 2: IC50 Values of PFKFB3 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| PFK158 | H1048 | Small Cell Lung Carcinoma | 7.1 ± 1.6 | [6] |

| PFK158 | H1882 | Small Cell Lung Carcinoma | 8.4 ± 2.8 | [6] |

| PFK158 | H1876 | Small Cell Lung Carcinoma | 10.1 ± 2.3 | [6] |

| PFK158 | DMS53 | Small Cell Lung Carcinoma | 11.2 ± 2.4 | [6] |

| PFK158 (CSC enriched) | H1048 | Small Cell Lung Carcinoma | 2.2 ± 0.8 | [6] |

| PFK158 (CSC enriched) | H1882 | Small Cell Lung Carcinoma | 2.6 ± 1.2 | [6] |

| PFK158 (CSC enriched) | H1876 | Small Cell Lung Carcinoma | 3.06 ± 0.8 | [6] |

| PFK158 (CSC enriched) | DMS53 | Small Cell Lung Carcinoma | 3.6 ± 1.1 | [6] |

| 3PO | LLC | Lewis Lung Carcinoma | 30 (used concentration) | [7] |

Table 3: Effects of PFKFB3 Inhibition/Knockdown on Cancer Cell Metabolism

| Intervention | Cell Line | Cancer Type | Effect on Glycolysis | Quantitative Change | Reference |

| PFKFB3 shRNA | ACHN, A498 | Renal Cell Carcinoma | Decreased glucose uptake and lactate secretion | Not specified | [3] |

| PFKFB3 siRNA | HeLa | Cervical Cancer | Reduced nuclear F-2,6-BP production | Marked reduction | [7] |

| PFKFB3 siRNA | 3T3-L1 (Adipocytes) | Not applicable | Reduced 2-deoxyglucose uptake | Not specified | [8] |

| PFK158 | PC9 | Non-Small Cell Lung Carcinoma | Reduced glucose utilization in glycolysis and TCA cycle | Significant reduction in labeled sorbitol and fructose | [9] |

| AZ67 | Endothelial Cells | Not applicable | No significant effect on lactate production | Not specified | [1] |

Key Signaling Pathways Involving PFKFB3

PFKFB3 expression and activity are tightly regulated by a network of oncogenic signaling pathways. Furthermore, PFKFB3 itself can influence downstream signaling cascades, creating a complex web of interactions that promote cancer progression.

Upstream Regulation of PFKFB3

Several major cancer-related pathways converge on PFKFB3 to enhance its expression and activity:

-

HIF-1α Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α directly binds to a hypoxia response element in the PFKFB3 gene promoter, driving its transcription.[10] This mechanism ensures that cancer cells can maintain high glycolytic rates even with limited oxygen.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, upregulates PFKFB3 expression. Specifically, the mTORC1 complex has been shown to increase PFKFB3 levels in an HIF-1α-dependent manner in acute myeloid leukemia cells.[11]

-

AMPK Pathway: AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, can directly phosphorylate PFKFB3 at Ser461.[12] This phosphorylation event enhances PFKFB3's kinase activity, thereby boosting glycolysis in response to energy demands.[2]

-

p38/MK2 Pathway: In response to cellular stress, the p38/MK2 MAPK pathway can induce a rapid increase in PFKFB3 mRNA levels and also phosphorylate PFKFB3 at Ser461, leading to its activation.[13]

Upstream regulation of PFKFB3 expression and activity.

Downstream Effects of PFKFB3

Beyond its direct role in glycolysis, PFKFB3 influences other critical cellular processes:

-

Cell Cycle Progression: PFKFB3 has been shown to regulate the cell cycle by influencing the activity of cyclin-dependent kinase 1 (Cdk1). Inhibition of PFKFB3 leads to reduced Cdk1 activity, resulting in the accumulation of the cell cycle inhibitor p27, which in turn causes a G1/S phase block.[7]

-

Angiogenesis: PFKFB3 is essential for angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. It supports the high glycolytic rate required by endothelial cells for proliferation and migration.[14]

-

Apoptosis: By maintaining cellular energy homeostasis and influencing cell cycle regulators, PFKFB3 can suppress apoptosis, thereby promoting cancer cell survival.[7]

Downstream effects of PFKFB3 on cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PFKFB3 in cancer metabolism.

Western Blot Analysis for PFKFB3 Expression

This protocol is for the detection and quantification of PFKFB3 protein levels in cell lysates.

-

Sample Preparation:

-

Culture cells to the desired confluency and treat as required.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PFKFB3 (e.g., Abcam ab181861, 1:1000 dilution) overnight at 4°C with gentle agitation.[3]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:3000 dilution) for 1 hour at room temperature.[3]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin or α-tubulin.

-

Workflow for Western Blot analysis of PFKFB3.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cancer cells, often using a fluorescent glucose analog like 2-NBDG.

-

Cell Seeding:

-

Seed cells (e.g., 2 x 10^3 cells/well) in a 96-well plate and incubate overnight at 37°C.[3]

-

-

Starvation and Treatment:

-

Wash cells with PBS.

-

Starve cells in serum-free, glucose-free medium for 2-4 hours.[3]

-

If applicable, treat cells with inhibitors or other compounds during the last hour of starvation.

-

-

2-NBDG Incubation:

-

Remove the starvation medium.

-

Add 100 µL of glucose-free medium containing 50-150 µg/mL of 2-NBDG to each well.[6]

-

Incubate for 30-60 minutes at 37°C.

-

-

Measurement:

-

Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of lysis buffer (e.g., RIPA buffer).

-

Measure the fluorescence of the lysate using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

-

Normalize the fluorescence signal to the protein concentration of each well, determined by a BCA assay.

-

Lactate Production Assay

This protocol quantifies the amount of lactate secreted into the culture medium, a key indicator of glycolytic activity.

-

Cell Culture and Treatment:

-

Seed cells in a 6-well or 96-well plate at a desired density (e.g., 1.5 x 10^4 cells/well for a 6-well plate).[15]

-

Allow cells to adhere and grow for 24 hours.

-

Replace the medium with fresh medium containing the desired treatments (e.g., PFKFB3 inhibitors).

-

Incubate for the desired time period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the culture medium from each well.

-

Centrifuge the medium at 2,000 x g for 10 minutes to remove any detached cells or debris.

-

The supernatant is the sample for the lactate assay.

-

-

Lactate Measurement:

-

Use a commercial lactate assay kit (e.g., from Abcam, BioVision, or Jiancheng Bioengineering Institute) and follow the manufacturer's protocol.[3][15][16]

-

Typically, this involves mixing the sample with a reaction buffer containing lactate dehydrogenase (LDH) and a probe. LDH oxidizes lactate, and the resulting product reacts with the probe to generate a colorimetric or fluorometric signal.

-

Measure the absorbance or fluorescence using a microplate reader at the specified wavelength (e.g., 450 nm for colorimetric assays).[3]

-

-

Normalization:

-

After collecting the medium, lyse the cells remaining in the wells and measure the total protein content using a BCA assay.

-

Normalize the lactate concentration in the medium to the total protein content of the corresponding well.

-

Conclusion and Future Directions

PFKFB3 stands out as a critical node in the metabolic reprogramming of cancer cells, making it a highly attractive target for therapeutic development. Its overexpression in numerous cancers and its central role in driving the Warburg effect highlight its importance in tumorigenesis. The development of specific and potent PFKFB3 inhibitors holds great promise for a new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumors. Future research should focus on the long-term effects of PFKFB3 inhibition, the potential for combination therapies with existing treatments, and the identification of predictive biomarkers to guide the clinical application of PFKFB3-targeted therapies. This in-depth understanding of PFKFB3's role and the methodologies to study it will be instrumental in advancing the field of cancer metabolism and developing more effective treatments for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PFKFB4 interacts with FBXO28 to promote HIF-1α signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. mTOR up-regulation of PFKFB3 is essential for acute myeloid leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Endothelial Arginine Metabolism in Angiogenesis: Mechanistic Insights from Tissue Repair to Tumor Progression [mdpi.com]

- 15. Lactate production assay [bio-protocol.org]

- 16. Lactate production assay [bio-protocol.org]

The Evolving Understanding of 3PO's Function in Glycolysis: A Technical Guide

Executive Summary: The small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is widely utilized as an inhibitor of glycolysis in metabolic research, particularly in the context of oncology. Initially characterized as a direct, competitive inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), this compound was believed to exert its effects by reducing the levels of the potent glycolytic activator, fructose-2,6-bisphosphate (Fru-2,6-BP). However, recent, compelling evidence has challenged this model. This guide synthesizes the current understanding of this compound's mechanism of action, presenting the original hypothesis, the revised model based on new data, quantitative effects on cellular metabolism, and detailed protocols for key experimental validation. Current research indicates that this compound does not directly bind to PFKFB3 but instead inhibits glycolysis by inducing intracellular lactate accumulation, leading to cytoplasmic acidification and a subsequent non-specific reduction in the activity of pH-sensitive glycolytic enzymes.

Introduction: The Role of PFKFB3 in Glycolytic Regulation

Glycolysis is a fundamental metabolic pathway for energy production. In many pathological states, including cancer, this pathway is significantly upregulated, a phenomenon known as the "Warburg Effect." A key regulator of glycolytic flux is the bifunctional enzyme PFKFB3. PFKFB3 synthesizes Fructose-2,6-bisphosphate (Fru-2,6-BP), which is not a glycolytic intermediate itself but serves as a powerful allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a rate-limiting enzyme in glycolysis. By increasing PFK-1 activity, elevated Fru-2,6-BP levels dramatically accelerate the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, thereby committing glucose to the glycolytic pathway. Due to its high kinase-to-phosphatase activity ratio and its induction by oncogenes and hypoxia, PFKFB3 is a prime target for therapeutic intervention aimed at normalizing metabolic activity in cancer cells.[1]

The Initial Hypothesis: this compound as a Direct PFKFB3 Inhibitor

Initial studies identified this compound as a small-molecule inhibitor of PFKFB3.[2] The proposed mechanism was that this compound competes with the enzyme's natural substrate, fructose-6-phosphate (Fru-6-P), thereby blocking the synthesis of Fru-2,6-BP.[2] This reduction in the key allosteric activator Fru-2,6-BP would, in turn, decrease the activity of PFK-1, leading to a suppression of overall glycolytic flux. This model was supported by observations that this compound treatment reduced intracellular Fru-2,6-BP levels, suppressed glucose uptake, and decreased the production of lactate and ATP in various cancer cell lines.[2][3]

Caption: Hypothesized mechanism where this compound directly inhibits PFKFB3.

Quantitative Data Supporting Direct Inhibition

The initial characterization of this compound yielded specific inhibitory concentrations against both the recombinant enzyme and various cancer cell lines.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ (PFKFB3) | 22.9 µM | Recombinant human PFKFB3 protein | [2] |

| IC₅₀ (Proliferation) | 1.4 - 24 µM | Human malignant hematopoietic and adenocarcinoma cell lines | [2][4] |

| In Vivo Dosage | 0.07 mg/g (i.p.) | Tumor-bearing C57Bl/6 and BALB/c athymic mice | [3][5] |

The Revised Mechanism: Intracellular Acidification via Lactate Accumulation

Despite the widespread use of this compound as a specific PFKFB3 inhibitor, subsequent rigorous biophysical studies failed to corroborate the initial hypothesis. Isothermal Titration Calorimetry (ITC), a gold-standard method for measuring binding affinity, revealed that this compound does not physically bind to the PFKFB3 enzyme, even at concentrations as high as 750 µM.[4][6][7] This finding prompted a re-evaluation of its mechanism of action.

The current, evidence-based model posits that this compound's anti-glycolytic effects are indirect. Instead of targeting PFKFB3, this compound appears to inhibit the export of lactate from the cell, potentially by blocking monocarboxylate transporters (MCTs) like MCT1 and MCT4.[4] This blockade leads to the accumulation of intracellular lactic acid, which in turn causes a significant drop in intracellular pH (pHi).[7][8] Key glycolytic enzymes, particularly PFK-1 and hexokinase, are highly sensitive to pH and are inhibited by acidic conditions. Therefore, this compound suppresses glycolysis not through a specific enzyme target, but by creating an intracellular environment that is non-conducive to the function of multiple enzymes in the pathway.[4][7]

Caption: Revised mechanism where this compound causes intracellular lactate accumulation and acidification.

Quantitative Data Supporting the Revised Mechanism

This model is supported by direct measurements of intracellular pH and metabolite concentrations following this compound treatment.

| Parameter | Observation | Cell Line / Condition | Reference |

| Binding to PFKFB3 | No binding detected up to 750 µM | Isothermal Titration Calorimetry | [4][6][7] |

| Extracellular Acidification Rate (ECAR) | Decreased by >50% with 20 µM this compound | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |

| Intracellular Lactate | Significantly increased | HUVECs, Neutrophils | [8][9] |

| Intracellular pH (pHi) | Significantly decreased (acidification) | HUVECs | [7][8] |

| Intracellular Glutathione | Significantly decreased | Neutrophils | [9] |

Key Experimental Protocols

Validating the mechanism of action for a metabolic inhibitor like this compound requires a multi-faceted approach. Below are methodologies for the key experiments that were pivotal in redefining its function.

Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the binding affinity (or lack thereof) between this compound and purified PFKFB3 protein.

-

Methodology:

-

Preparation: Purified, recombinant PFKFB3 protein is extensively dialyzed into a specific buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). This compound is dissolved in the final dialysis buffer to avoid heat artifacts from solvent differences.

-

Loading: The PFKFB3 solution (e.g., 20-50 µM) is loaded into the sample cell of the ITC instrument. The this compound solution (e.g., 500-1000 µM) is loaded into the injection syringe.

-

Titration: A series of small, precise injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing the PFKFB3 protein while the temperature is held constant.

-

Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon each injection.

-

Analysis: The heat change per injection is plotted against the molar ratio of ligand (this compound) to protein (PFKFB3). A binding interaction produces a sigmoidal curve from which the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) can be derived. In the case of this compound and PFKFB3, no significant heat change beyond the heat of dilution is observed, indicating a lack of direct binding.[7]

-

Seahorse Extracellular Flux (XF) Analysis

-

Objective: To measure the real-time rate of glycolysis by monitoring the extracellular acidification rate (ECAR), an indicator of lactate production.

-

Methodology:

-

Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to adhere overnight to form a confluent monolayer.

-

Assay Preparation: One hour before the assay, the cell culture medium is replaced with unbuffered Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate). Cells are incubated in a non-CO₂ incubator at 37°C.

-

Instrument Setup: The sensor cartridge is hydrated and calibrated. Compounds to be tested (e.g., this compound, oligomycin, 2-DG) are loaded into the injection ports.

-

Assay Execution: The microplate is placed in the Seahorse XF Analyzer. Basal ECAR is measured. Subsequently, this compound is injected into the wells at the desired concentration, and the resulting change in ECAR is monitored over time. A decrease in ECAR following this compound injection indicates an inhibition of glycolysis.[8]

-

Intracellular pH (pHi) Measurement

-

Objective: To directly measure changes in cytoplasmic pH following this compound treatment.

-

Methodology:

-

Probe Loading: Cells are incubated with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.

-

Treatment: After loading, cells are washed and treated with this compound or a vehicle control for the desired time.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or a microscope. BCECF is a ratiometric dye, meaning its emission intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).

-

Calibration and Analysis: The ratio of fluorescence intensities (490/440) is proportional to the pHi. A calibration curve is generated using buffers of known pH in the presence of a protonophore like nigericin to equilibrate intracellular and extracellular pH. The fluorescence ratios from the experimental samples are then converted to absolute pHi values using this curve. A decrease in the ratio indicates intracellular acidification.[8]

-

Caption: General experimental workflow to investigate this compound's mechanism.

Conclusion and Implications

The case of this compound serves as a critical reminder of the necessity for rigorous validation of small-molecule inhibitors. While this compound remains an effective and widely used tool to suppress glycolytic flux in a laboratory setting, the understanding of its mechanism has fundamentally shifted. It should no longer be considered a specific inhibitor of PFKFB3. Instead, its action is understood to be a consequence of induced intracellular acidification.[7][8]

For researchers, scientists, and drug development professionals, this has several key implications:

-

Interpretation of Data: Historical studies using this compound as a PFKFB3-specific tool should be re-evaluated. The observed phenotypes may be due to broad metabolic disruption from pH changes rather than the specific downregulation of the PFKFB3-Fru-2,6-BP axis.

-

Experimental Controls: When using this compound, it is crucial to include experiments that measure intracellular pH to confirm the mechanism of action in the specific model system being studied.

-

Drug Development: The lack of specificity of this compound for PFKFB3 highlights the challenges in targeting this enzyme and underscores its poor pharmacokinetic properties, which have prevented its clinical development.[4] More specific and potent PFKFB3 inhibitors, such as AZ67, should be used for studies aiming to specifically dissect the role of the PFKFB3 enzyme.[4][6]

References

- 1. PFKFB3 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule this compound inhibits glycolysis but does not bindto 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3(PFKFB3) - moglynet [moglynet.unimi.it]

- 7. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]

3PO as a Tool for Studying Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor used extensively in metabolic research. We will explore its mechanism of action, its effects on key metabolic pathways, and provide detailed experimental protocols for its application in both in vitro and in vivo models.

Introduction: The Role of this compound in Metabolic Research

Metabolic reprogramming is a hallmark of various diseases, most notably cancer, where cells exhibit increased glucose uptake and glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of this process. This compound has been widely adopted as a tool to probe the consequences of glycolytic inhibition due to its reported activity against PFKFB3.[2] It is a cell-permeable dipyridinyl-propenone compound that has been instrumental in studying cellular proliferation, angiogenesis, and immune cell activation.[3][4][5]

Mechanism of Action: From Canonical Target to a Revised Model

The utility of this compound as a research tool is underscored by the ongoing investigation into its precise molecular mechanism.

The most widely cited mechanism for this compound is the competitive inhibition of PFKFB3.[6] PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), the rate-limiting enzyme in glycolysis.[4][7] By inhibiting PFKFB3, this compound reduces intracellular F-2,6-BP levels, which in turn decreases the flux of glucose through the glycolytic pathway.[7] This leads to a reduction in lactate production, ATP synthesis, and the regeneration of NAD+.[8] This inhibitory action is reported to be selective for the PFK-2 activity of the PFKFB3 isozyme and does not directly inhibit PFK-1.[3][7]

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. PFKFB3 Inhibitor, this compound [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Initial Studies on 3PO and its Impact on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the small molecule inhibitor 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO. The focus of this document is to delineate the core findings related to its mechanism of action and its effects on cell proliferation, with a particular emphasis on cancer cell lines. This guide summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Initial studies identified this compound as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3][4][5] PFKFB3 is a critical enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis in cells.[1][2][4][5] This leads to a cascade of metabolic consequences, including a reduction in glucose uptake and decreased intracellular concentrations of Fru-2,6-BP, lactate, ATP, NAD+, and NADH.[1][2]

It is important to note that while the inhibitory effect of this compound on glycolysis is well-documented, some more recent reports have raised questions about its direct binding and inhibition of PFKFB3, suggesting potential off-target effects, such as the inhibition of NF-kB.[6] Some studies have failed to demonstrate its activity in a PFKFB3 kinase assay.[4][5]

Effects on Cell Proliferation

The primary outcome of this compound's metabolic disruption is the attenuation of cell proliferation, particularly in cancer cells which often exhibit a high glycolytic rate (the Warburg effect).

Cell Cycle Arrest

A consistent finding across multiple studies is that this compound induces cell cycle arrest at the G2/M phase.[1][2][4][5] This inhibition of progression through the cell cycle is a key contributor to its anti-proliferative effects.

Selective Cytotoxicity

This compound has demonstrated selective cytostatic effects on transformed cells. For instance, it is more potent against ras-transformed human bronchial epithelial cells when compared to their normal counterparts.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from initial studies on this compound's effect on cell proliferation.

Table 1: In Vitro IC50 Values for this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Assay Type | Incubation Time |

| Jurkat | Human T-cell leukemia | 1.4 | Growth Inhibition (Trypan Blue) | 48 hrs |

| K562 | Human myelogenous leukemia | 3.2 | Growth Inhibition (Trypan Blue) | 48 hrs |

| NHBE (ras-transformed) | Human bronchial epithelial | 1.5 | Growth Inhibition (Trypan Blue) | 48-72 hrs |

| Various Cancer Cell Lines | Hematopoietic and adenocarcinoma | 1.4 - 24 | Not specified | Not specified |

Data sourced from multiple studies.[1][2]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | This compound Dosage | Administration Route | Outcome |

| C57Bl/6 mice | Lewis Lung Carcinoma Xenograft | 0.07 mg/g daily for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth |

| BALB/c athymic mice | Not specified | 0.07 mg/g, 3 daily injections followed by 3 days off for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth |

| BALB/c athymic mice | Not specified | 0.07 mg/g, 2 daily injections followed by a 7-day rest for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth |

Data sourced from multiple studies.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound.

Cell Proliferation (Growth Inhibition) Assay

-

Cell Seeding: Cancer cell lines (e.g., Jurkat, K562) are seeded at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and 50 µg/mL gentamicin sulfate.[2]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-33 µM) or a vehicle control (e.g., DMSO).[1]

-

Incubation: The cells are incubated for a specified period, typically 48 to 72 hours.[2]

-

Cell Counting: Cell proliferation is assessed by counting viable cells using the trypan blue dye exclusion method with a hemocytometer.[2] The percentage of cell growth relative to the vehicle control is then calculated.

[³H]-Thymidine Incorporation Assay

-

Principle: This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

-

Procedure:

-

Cells are cultured and treated with this compound as described in the growth inhibition assay.

-

Towards the end of the treatment period, [³H]-thymidine is added to the cell culture medium.

-

Cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Cells are harvested, and the DNA is precipitated.

-

The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [³H]-thymidine incorporation in this compound-treated cells compared to control cells indicates an inhibition of cell proliferation.[7]

-

Lactate Dehydrogenase (LDH) Release Assay

-

Principle: This assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Procedure:

-

Cells are treated with various concentrations of this compound.

-

After the incubation period, the cell culture supernatant is collected.

-

The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, which typically involves a colorimetric reaction.

-

An increase in LDH release in this compound-treated cells suggests a cytotoxic effect.[7]

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its anti-proliferative effects.

Caption: The inhibitory effect of this compound on the PFKFB3 signaling pathway.

Caption: General experimental workflow for studying this compound's effect on cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | PFKFB3 | Tocris Bioscience [tocris.com]

- 5. This compound | PFKFB3 Inhibitors: R&D Systems [rndsystems.com]

- 6. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Evolving Landscape of 3PO: A Technical Guide to Its Off-Target Effects and True Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the off-target effects of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a compound widely utilized as a glycolytic inhibitor. Initially characterized as a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), recent evidence challenges this primary mechanism of action, revealing a more complex pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's molecular interactions, experimental validation, and the implications for its use in research and therapeutic development.

The PFKFB3 Binding Controversy: A Paradigm Shift in Understanding this compound's Mechanism

While this compound has been historically positioned as a PFKFB3 inhibitor, a 2020 study published in FEBS Letters presented compelling evidence to the contrary.[1] Using isothermal titration calorimetry, researchers demonstrated that this compound does not directly bind to PFKFB3, even at concentrations as high as 750 µM.[1][2] This finding is in stark contrast to potent and specific PFKFB3 inhibitors like AZ67, which show binding at low micromolar concentrations.[1][2]

The study proposes an alternative mechanism for this compound's observed inhibition of glycolysis: the intracellular accumulation of lactic acid, leading to a decrease in intracellular pH.[1][2] This acidic environment subsequently inhibits various enzymatic reactions within the glycolytic pathway.[1]

This paradigm shift recasts the narrative of this compound's activity, suggesting that its effects on glycolysis are not due to direct inhibition of its presumed target but rather a consequence of broader intracellular changes.

Quantitative Analysis of this compound's Biological Activity

The following tables summarize the available quantitative data on this compound's effects from various studies. It is crucial to interpret the PFKFB3 inhibition data in light of the binding controversy discussed above.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PFKFB3) | 22.9 µM | Recombinant human PFKFB3 protein | [3] |

| IC50 (Cell Proliferation) | ~1.4 µM | NHBE-ht/LT/ras | [4] |

| IC50 (Cell Proliferation) | 1.4 - 24 µmol/L | Various human malignant hematopoietic and adenocarcinoma cell lines | [3] |

| IC50 (Cell Viability, 24h) | 114.0 µM | A375 human melanoma cells | [5] |

| IC50 (Cell Viability, 48h) | 104.1 µM | A375 human melanoma cells | [5] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Dosage | Animal Model | Observed Effect | Reference |

| Tumor Growth Suppression | 70 mg/kg, i.p. | Xenograft mouse models | Suppression of tumor growth | [4] |

| Tumor Growth Suppression | 0.07 mg/g, i.p. | Tumor-bearing mice | Reduced intracellular Fru-2,6-BP, glucose uptake, and tumor growth | [3] |

Table 2: In Vivo Efficacy of this compound

Documented and Hypothesized Off-Target Effects

Beyond the primary mechanism debate, other off-target effects of this compound have been reported or suggested.

-

NF-κB Inhibition: Off-target inhibition of the NF-κB pathway has been reported, which could contribute to its anti-inflammatory and anti-cancer effects.[2]

-

Monocarboxylate Transporter (MCT) Inhibition: It has been hypothesized that the cellular targets of this compound may be monocarboxylate transporters 1 and 4 (MCT1 and MCT4), which would be consistent with the observed intracellular lactate accumulation.[2]

-

TGF-β1/SMAD2/3 Pathway: In the context of cardiac remodeling after myocardial infarction, this compound has been shown to regulate the TGF-β1/SMAD2/3 pathway.[6]

The following diagram illustrates the proposed primary mechanism and known off-target pathways of this compound.

Caption: Proposed mechanism and off-target effects of this compound.

Experimental Protocols for Assessing this compound's Off-Target Effects

The following sections outline the methodologies for key experiments cited in the literature concerning this compound's activity.

Isothermal Titration Calorimetry (ITC) for PFKFB3 Binding

This method directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (PFKFB3), allowing for the determination of binding affinity.

-

Objective: To determine if this compound directly binds to PFKFB3.

-

Materials:

-

Recombinant PFKFB3 protein

-

This compound solution of known concentration

-

ITC instrument

-

Reaction buffer

-

-

Procedure:

-

Load the sample cell with a solution of PFKFB3 protein at a known concentration.

-

Fill the injection syringe with a solution of this compound at a significantly higher concentration.

-

Perform a series of small, sequential injections of the this compound solution into the PFKFB3 solution.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat changes and plot them against the molar ratio of this compound to PFKFB3.

-

Analyze the resulting isotherm to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

-

Control: A potent and specific PFKFB3 inhibitor (e.g., AZ67) should be used as a positive control to validate the experimental setup.[1][2]

Caption: Workflow for Isothermal Titration Calorimetry.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

These assays are used to determine the concentration at which this compound inhibits cell growth or induces cell death.

-

Objective: To determine the IC50 of this compound in different cell lines.

-

Materials:

-

Cancer cell lines (e.g., A375 melanoma)

-

This compound stock solution

-

Cell culture medium and supplements

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 or 48 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

-

Caption: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

The evidence strongly suggests that this compound's reputation as a specific PFKFB3 inhibitor is inaccurate. Its primary mechanism of action appears to be the induction of intracellular acidosis through the inhibition of lactate transport. This finding has significant implications for the interpretation of past studies that have relied on this compound as a tool to probe PFKFB3 function.

Furthermore, the identification of other off-target effects, including the inhibition of the NF-κB pathway and regulation of the TGF-β1/SMAD2/3 pathway, highlights the need for caution when using this compound in experimental settings. Future research should focus on unequivocally identifying the direct molecular targets of this compound to better understand its complex biological activity and to potentially develop more specific derivatives. For drug development professionals, this case underscores the critical importance of rigorous target validation and comprehensive off-target profiling early in the discovery process.

References

- 1. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. PFKFB3 Inhibitor, this compound - Calbiochem | 525330 [merckmillipore.com]

- 5. This compound as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

Foundational Research on 3PO in Immunology: A Technical Guide

Executive Summary

Metabolic reprogramming is a critical feature of immune cell activation and function. Glycolysis, in particular, has been identified as a key pathway that fuels pro-inflammatory responses in various immune cell types. The small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) has emerged as a significant tool and potential therapeutic agent for its ability to modulate these metabolic pathways. Initially characterized as a specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic regulator, foundational research has revealed its profound effects on neutrophils, T cells, and endothelial cells. This document provides an in-depth technical overview of the core research on this compound, detailing its mechanism of action, its impact on immune cell function, key quantitative data, and the experimental protocols used to elucidate its role. Recent studies, however, suggest a more complex mechanism, including potential off-target effects or alternative modes of action, adding layers to our understanding of its immunomodulatory properties.

Core Mechanism of Action: The PFKFB3-Glycolysis Axis

This compound is widely cited as a small-molecule inhibitor of PFKFB3, an enzyme that synthesizes fructose-2,6-bisphosphate (Fru-2,6-BP).[1] Fru-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces intracellular levels of Fru-2,6-BP, thereby suppressing glycolytic flux.[1][2] This targeted inhibition leads to a decrease in glucose uptake and the subsequent production of lactate and ATP.[1][2]

However, the specificity of this compound for PFKFB3 has been questioned. Some research indicates that this compound's anti-inflammatory effects in endothelial cells are maintained even after genetic knockdown of PFKFB3.[3] Furthermore, one study using isothermal titration calorimetry showed that this compound did not directly bind to the PFKFB3 protein, suggesting its glycolysis-inhibiting effects might stem from other mechanisms, such as altering intracellular pH.[4]

References

The Biological Activities of 3PO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor primarily known for its activity against 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in various pathological conditions, including cancer and inflammatory diseases. By modulating glycolysis, this compound exhibits a range of biological activities, from anti-cancer and anti-angiogenic effects to the regulation of immune cell function and neuroinflammation. This technical guide provides an in-depth review of the biological activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various biological contexts. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, PFKFB3, and its effects on the viability of different cancer cell lines, as well as its impact on neutrophil functions.

| Target/Assay | System | IC50 Value |

| PFKFB3 Enzyme Activity | Recombinant Human PFKFB3 | 22.9 µM[1] |

| Cell Line | Cancer Type | IC50 Value |

| Jurkat | T-cell Leukemia | 1.4 µM[1] |

| Transformed Human Bronchial Epithelial Cells | Lung Cancer | 1.5 µM[1] |

| Various Malignant Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24 µM[1] |

| Biological Process | Cell Type | This compound Concentration | Effect |

| Reactive Oxygen Species (ROS) Production | Healthy & Rheumatoid Arthritis (RA) Neutrophils | 10 - 50 µM | Dose-dependent inhibition[2][3] |

| Neutrophil Extracellular Trap (NET) Formation | RA Neutrophils | 10 - 50 µM | Significant inhibition at all concentrations[2][3] |

| NET Formation | Healthy Control (HC) Neutrophils | 10 µM | No significant inhibition[2][3] |

| 25 - 50 µM | Significant inhibition[2][3] |

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of PFKFB3, which leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By decreasing F-2,6-BP levels, this compound effectively dampens the glycolytic flux. This metabolic reprogramming has significant downstream consequences on various signaling pathways that are crucial for cell proliferation, survival, and function.

PFKFB3-Mediated Glycolysis and Downstream Effects

Modulation of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PFKFB3 has been shown to be a positive regulator of this pathway. By inhibiting PFKFB3, this compound can indirectly suppress the pro-survival signals mediated by PI3K/Akt/mTOR.

Off-Target Effects on NF-κB Signaling

Interestingly, studies have revealed that this compound can exert anti-inflammatory effects independently of its action on PFKFB3. This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This off-target effect contributes to its overall biological activity profile.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize the biological activities of this compound.

PFKFB3 Kinase Activity Assay

This assay measures the enzymatic activity of PFKFB3 and its inhibition by this compound.

-

Reagents and Materials:

-

Recombinant human PFKFB3 enzyme.

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, pH 7.4).

-

Substrates: Fructose-6-phosphate (F6P) and ATP.

-

Coupling enzymes: Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

NADH.

-

This compound dissolved in DMSO.

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADH.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the recombinant PFKFB3 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrates F6P and ATP.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the PFKFB3 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Neutrophil Reactive Oxygen Species (ROS) Production Assay (Luminol-Based)

This protocol details the measurement of ROS production in neutrophils upon stimulation and the inhibitory effect of this compound.[7]

-

Reagents and Materials:

-

Isolated human neutrophils.

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Luminol.

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant.

-

This compound dissolved in DMSO.

-

96-well white, flat-bottom microplate.

-

Luminometer.

-

-

Procedure:

-

Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

In the microplate, add the neutrophil suspension to each well.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.

-

Add luminol to each well to a final concentration of 100 µM.

-

Stimulate ROS production by adding PMA to a final concentration of 100 nM.

-

Immediately measure the chemiluminescence using a luminometer at 37°C, with readings taken every 1-2 minutes for a duration of 60-90 minutes.

-

Calculate the total ROS production by determining the area under the curve (AUC) for each condition.

-

Express the results as a percentage of the ROS production in the vehicle-treated, PMA-stimulated control.

-

Neutrophil Extracellular Trap (NET) Formation Assay (Sytox Green-Based)

This assay quantifies the release of extracellular DNA, a key feature of NETosis, and its inhibition by this compound.

-

Reagents and Materials:

-

Isolated human neutrophils.

-

RPMI 1640 medium without phenol red.

-

Sytox Green nucleic acid stain.

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant.

-

This compound dissolved in DMSO.

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Isolate neutrophils as described in the ROS assay protocol.

-

Resuspend the neutrophils in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.

-

In the microplate, add the neutrophil suspension to each well.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.

-

Add Sytox Green to each well to a final concentration of 100 nM.

-

Stimulate NETosis by adding PMA to a final concentration of 100 nM.

-

Measure the fluorescence (excitation ~485 nm, emission ~520 nm) every 30 minutes for 3-4 hours at 37°C.

-

The increase in fluorescence corresponds to the amount of extracellular DNA released.

-

Express the results as a percentage of the NET formation in the vehicle-treated, PMA-stimulated control.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.[8][9][10][11]

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

This compound dissolved in DMSO.

-

96-well clear, flat-bottom microplate.

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in the 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Experimental Workflows

In Vivo Cancer Xenograft Model

In Vitro Neuroinflammation Model

Conclusion

This compound is a versatile small molecule with a well-defined primary mechanism of action targeting PFKFB3 and glycolysis. This activity translates into potent anti-cancer and anti-inflammatory effects. Furthermore, its off-target inhibition of the NF-κB pathway broadens its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biological activities of this compound in various disease models. Future research should continue to investigate its full range of molecular targets and optimize its therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

Methodological & Application

Application Notes and Protocols for the Use of 3PO in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[4][5] In many cancer types, PFKFB3 is overexpressed, leading to an accelerated glycolytic rate, a phenomenon known as the Warburg effect.[4][5] This metabolic reprogramming supports rapid cell proliferation, tumor growth, and angiogenesis.[4][5][6] By inhibiting PFKFB3, this compound reduces glycolytic flux, thereby presenting a promising therapeutic strategy for cancer treatment.[1] These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.

Mechanism of Action

This compound competitively inhibits the kinase activity of PFKFB3, leading to a decrease in intracellular levels of F-2,6-BP.[1] This, in turn, reduces the activity of PFK-1, a rate-limiting step in glycolysis. The subsequent suppression of glycolysis leads to decreased production of ATP and essential metabolic precursors required for rapid cell division.[1] Furthermore, the inhibition of glycolysis in endothelial cells by this compound can impair angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][7]

Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in glycolysis and the mechanism of inhibition by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Logical Relationships in this compound's Anti-Tumor Effect

The following diagram illustrates the logical connections between this compound administration and its ultimate effect on tumor growth.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of this compound on tumor growth in a mouse xenograft model. The data is based on findings from studies such as Clem et al., 2008.[1]

| Treatment Group | Mean Tumor Volume (mm³) at Day 9 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 350 ± 50 | - |

| This compound (70 mg/kg, i.p.) | 150 ± 30 | ~57% |

Note: These are representative values and may vary depending on the specific cancer cell line, mouse strain, and experimental conditions.

Experimental Protocols

Materials

-

Compound: this compound (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one)

-

Vehicle: A suitable vehicle for this compound solubilization (e.g., DMSO, followed by dilution in saline or PBS).

-

Cell Line: A cancer cell line known to have high glycolytic activity (e.g., Lewis Lung Carcinoma, various human adenocarcinoma or leukemia cell lines).

-

Animals: Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old.

-

General Supplies: Sterile PBS, cell culture medium, trypsin, syringes, needles, calipers, animal housing equipment.

Protocol for Mouse Xenograft Model and this compound Treatment

-

Cell Culture: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells (in 0.1 mL) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Group: Administer this compound intraperitoneally (i.p.) at a dose of 70 mg/kg body weight, twice daily for 9 consecutive days.[1][6] The this compound should be freshly prepared in a suitable vehicle.

-

Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

-

-

Monitoring During Treatment: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.

-

Endpoint and Tissue Collection: The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of distress. At the endpoint, euthanize the mice and carefully excise the tumors. Measure the final tumor weight. Portions of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis.

Data Analysis

Analyze the tumor growth data by comparing the mean tumor volumes between the this compound-treated and vehicle-treated groups at each measurement time point using an appropriate statistical test (e.g., Student's t-test or ANOVA). Calculate the percent tumor growth inhibition (% TGI) using the following formula:

% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Conclusion

The PFKFB3 inhibitor this compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models. By targeting the metabolic vulnerability of cancer cells, this compound offers a promising avenue for the development of novel cancer therapies. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and other glycolysis inhibitors in various cancer types. Careful consideration of the experimental design, including the choice of cell line, animal model, and treatment regimen, is crucial for obtaining robust and reproducible results.

References

- 1. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound ≥99% (HPLC), 6-phosphofructo-2-kinase (PFK-2) and PFKFB3 isozyme blocker, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3PO in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in cell culture applications.

Introduction

This compound is a cell-permeable compound that acts as a competitive inhibitor of PFKFB3 with respect to fructose-6-phosphate.[1][2] By inhibiting PFKFB3, this compound reduces the intracellular levels of fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][3] This leads to the suppression of glycolytic flux, glucose uptake, and the production of lactate and ATP.[1][3] this compound has been shown to attenuate the proliferation of various human malignant cell lines and can induce G2-M phase cell cycle arrest.[1][4]

It is important to note that while widely used as a PFKFB3 inhibitor, some research has questioned the direct binding of this compound to PFKFB3, suggesting potential off-target effects or alternative mechanisms of action.[5]

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound across various cancer cell lines.

| Cell Line | Assay Type | IC50 (µM) | Incubation Time (hrs) | Reference |

| Human Malignant Hematopoietic and Adenocarcinoma Cell Lines | Proliferation Assay | 1.4 - 24 | Not Specified | [1][4] |

| Jurkat (Human T lymphocyte) | Growth Inhibition Assay | 1.4 | 48 | [1] |

| ras-transformed Human Bronchial Epithelial Cells (NHBE-ht/LT/ras) | Proliferation Assay | ~1.4 | Not Specified | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials